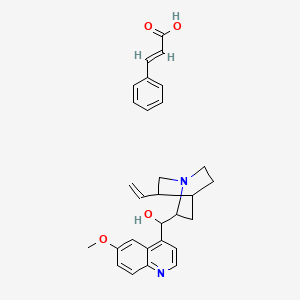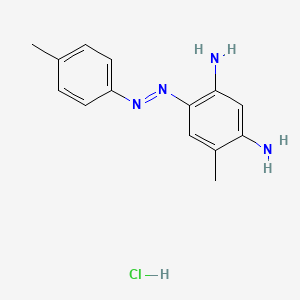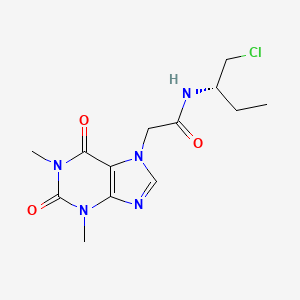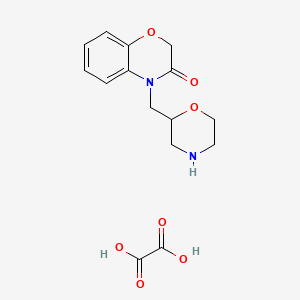
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one;oxalic acid is a complex organic compound that combines the structural features of morpholine, benzoxazine, and oxalic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one typically involves the reaction of morpholine derivatives with benzoxazine precursors. One common method includes the cyclization of amino alcohols and α-haloacid chlorides, followed by reduction reactions . The reaction conditions often involve the use of catalysts such as transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as solid-phase synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .
Wissenschaftliche Forschungsanwendungen
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA repair enzymes, leading to increased sensitivity of cancer cells to chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one: Shares structural similarities with other benzoxazine and morpholine derivatives.
5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles: Another class of compounds with similar bioactive properties
Uniqueness
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one is unique due to its combined structural features, which confer specific chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
57245-68-8 |
|---|---|
Molekularformel |
C15H18N2O7 |
Molekulargewicht |
338.31 g/mol |
IUPAC-Name |
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one;oxalic acid |
InChI |
InChI=1S/C13H16N2O3.C2H2O4/c16-13-9-18-12-4-2-1-3-11(12)15(13)8-10-7-14-5-6-17-10;3-1(4)2(5)6/h1-4,10,14H,5-9H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
BCCRYAZRLOIXLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)CN2C(=O)COC3=CC=CC=C32.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




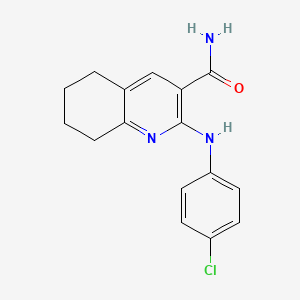
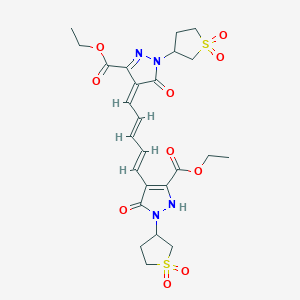

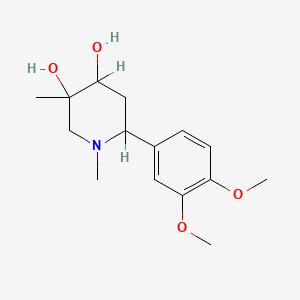
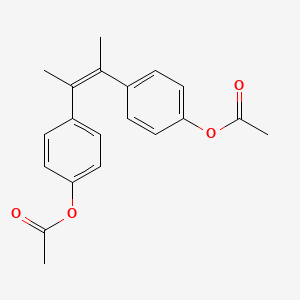

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
